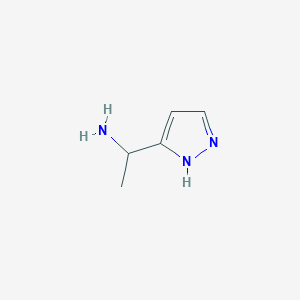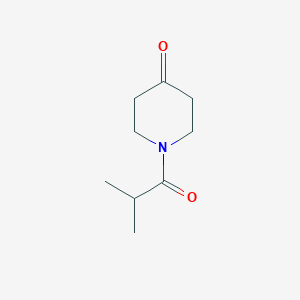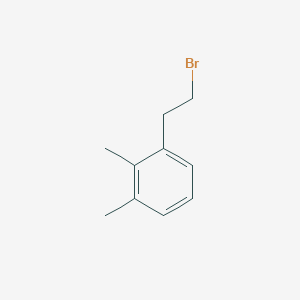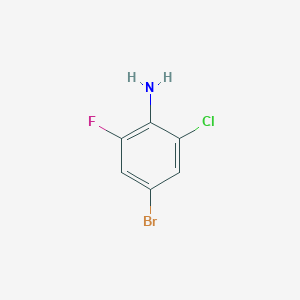
5-bromo-1H-indazol-3-ol
Vue d'ensemble
Description
5-Bromo-1H-indazol-3-ol , also known by its IUPAC name 5-bromo-1,2-dihydro-3H-indazol-3-one , is a chemical compound with the molecular formula C7H5BrN2O . It falls within the class of indazole derivatives and exhibits interesting properties that make it relevant for various applications .
Molecular Structure Analysis
The molecular structure of 5-bromo-1H-indazol-3-ol consists of an indazole core with a bromine atom attached at position 5. The compound adopts a planar arrangement due to its aromatic nature. The presence of the hydroxyl group (OH) at position 3 contributes to its reactivity and potential biological activity .
Chemical Reactions Analysis
While specific chemical reactions involving 5-bromo-1H-indazol-3-ol may vary, it can participate in substitution reactions, cyclizations, and other transformations. Researchers have explored its reactivity in the context of drug development and material science. Further studies are needed to elucidate its full chemical reactivity profile .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Anticancer Activity
“5-bromo-1H-indazol-3-ol” derivatives have been studied for their potential as anticancer agents . They have shown promise in inhibiting the growth of various neoplastic cell lines at low concentrations, causing a block in the G0–G1 phase of the cell cycle . This suggests their use in targeted cancer therapies, particularly in cases where traditional chemotherapy is ineffective.
Anti-Inflammatory Properties
The compound has been identified to possess anti-inflammatory properties. This is particularly significant in the development of new medications for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease . The ability to modulate inflammatory responses makes it a valuable candidate for further drug development.
Antimicrobial Effects
Research has indicated that “5-bromo-1H-indazol-3-ol” and its derivatives exhibit antimicrobial activity, including antibacterial and antifungal effects . This opens up possibilities for its use in treating infectious diseases caused by resistant strains of bacteria and fungi.
Antihypertensive Potential
The compound has been evaluated for its antihypertensive potential. Studies involving synthesized derivatives of “5-bromo-1H-indazol-3-ol” have shown promising results in reducing blood pressure in animal models . This suggests its applicability in managing hypertension and related cardiovascular conditions.
Antidiabetic Activity
Indazole derivatives, including “5-bromo-1H-indazol-3-ol”, have been associated with antidiabetic activity . Their role in regulating blood glucose levels could be crucial in designing new therapeutic agents for diabetes management.
Antiviral Applications
The compound’s structure has been linked to antiviral activities, making it a candidate for the development of new antiviral drugs . This is particularly relevant in the context of emerging viral infections and the need for effective antiviral therapies.
Enzyme Inhibition
“5-bromo-1H-indazol-3-ol” has been explored for its ability to inhibit certain enzymes, which is crucial in the treatment of diseases where enzyme activity is dysregulated . This application is important in the field of medicinal chemistry, where enzyme inhibitors play a significant role in drug design.
Mécanisme D'action
Target of Action
5-Bromo-1H-Indazol-3-ol is a derivative of the indazole family . Indazole derivatives have been found to have a wide variety of medicinal applications, including as kinase inhibitors . The primary targets of 5-Bromo-1H-Indazol-3-ol are likely to be similar to those of other indazole derivatives, such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is believed to interact with its targets (chk1, chk2, and h-sgk) to inhibit, regulate, or modulate their activity . This interaction can lead to changes in the cell cycle and cell volume regulation, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-1H-Indazol-3-ol are likely to be those involving its primary targets. For example, CHK1 and CHK2 are involved in the DNA damage response pathway, while h-sgk is involved in the regulation of cell volume . By interacting with these targets, 5-Bromo-1H-Indazol-3-ol could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Other indazole derivatives have been found to have good bioavailability , suggesting that 5-Bromo-1H-Indazol-3-ol may also have favorable ADME properties.
Result of Action
The molecular and cellular effects of 5-Bromo-1H-Indazol-3-ol’s action are likely to be related to its interaction with its targets and the subsequent changes in the biochemical pathways they are involved in. For example, by inhibiting CHK1 and CHK2, it could potentially induce cell cycle arrest, leading to the death of cancer cells . Similarly, by modulating h-sgk, it could affect cell volume regulation .
Action Environment
The action, efficacy, and stability of 5-Bromo-1H-Indazol-3-ol could be influenced by various environmental factors. For example, the pH of the environment could affect its solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or other drugs, could potentially interact with 5-Bromo-1H-Indazol-3-ol and affect its action .
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZCARQYJVMUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616313 | |
| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-indazol-3-ol | |
CAS RN |
7364-27-4 | |
| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



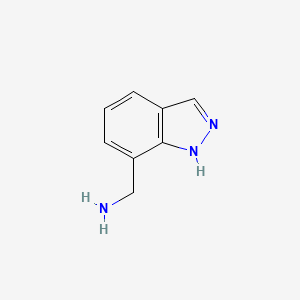
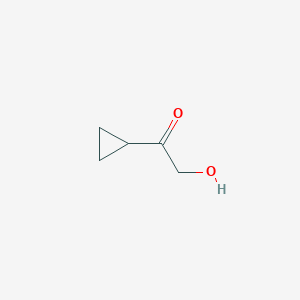
![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)
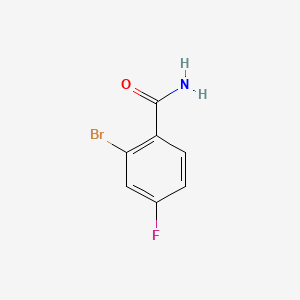
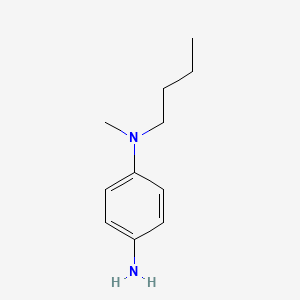

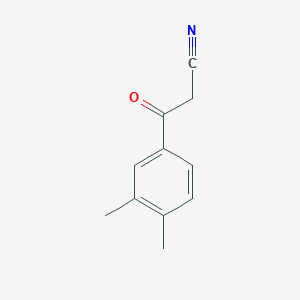

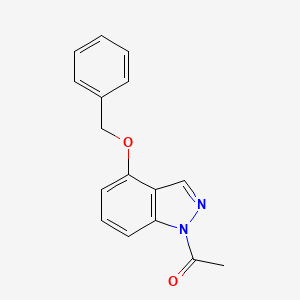
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)
